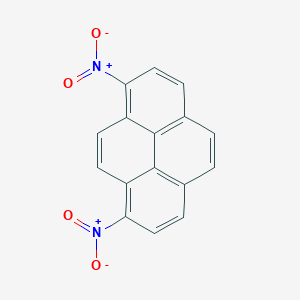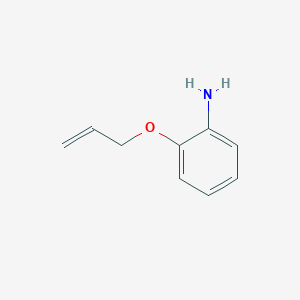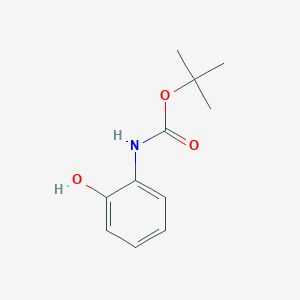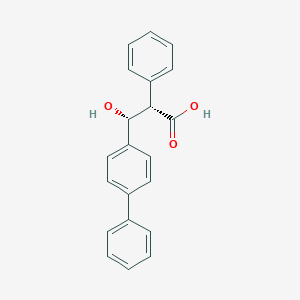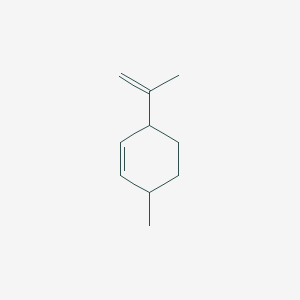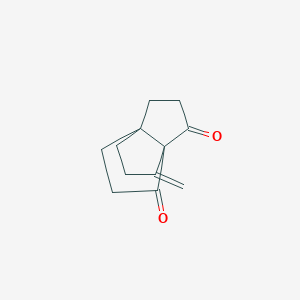
(3.3.3)-Propellane-2,8-dione, 9-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3.3.3)-Propellane-2,8-dione, 9-methylene- is a chemical compound with a unique three-dimensional structure. It has been a subject of interest for researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of (3.3.3)-Propellane-2,8-dione, 9-methylene- involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells, viruses, and bacteria. It has been shown to target the DNA and RNA synthesis pathways, leading to the disruption of cellular processes and ultimately cell death.
Biochemische Und Physiologische Effekte
(3.3.3)-Propellane-2,8-dione, 9-methylene- has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3.3.3)-Propellane-2,8-dione, 9-methylene- in lab experiments include its unique three-dimensional structure, its potential for use in drug discovery, and its relatively low toxicity in normal cells. However, its synthesis process can be challenging and time-consuming, and its stability can be affected by various factors such as temperature and pH.
Zukünftige Richtungen
There are several future directions for the research and development of (3.3.3)-Propellane-2,8-dione, 9-methylene-. These include:
1. Further optimization of the synthesis process to improve yield and purity.
2. Exploration of its potential applications in materials science, such as the development of new polymers and catalysts.
3. Investigation of its potential use in combination therapies for cancer treatment.
4. Study of its mechanism of action in more detail to identify new targets for drug development.
5. Exploration of its potential use in the treatment of viral and bacterial infections.
In conclusion, (3.3.3)-Propellane-2,8-dione, 9-methylene- is a unique chemical compound with potential applications in various fields, particularly in drug discovery and development. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully explore its potential and identify new applications for this promising compound.
Synthesemethoden
The synthesis of (3.3.3)-Propellane-2,8-dione, 9-methylene- involves a multi-step process that includes the reaction of cyclopropane with dimethyl malonate, followed by the addition of a methylene group at the C-9 position. This process has been optimized by researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(3.3.3)-Propellane-2,8-dione, 9-methylene- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
112112-58-0 |
|---|---|
Produktname |
(3.3.3)-Propellane-2,8-dione, 9-methylene- |
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
9-methylidenetricyclo[3.3.3.01,5]undecane-2,8-dione |
InChI |
InChI=1S/C12H14O2/c1-8-2-5-11-6-3-9(13)12(8,11)10(14)4-7-11/h1-7H2 |
InChI-Schlüssel |
XOUFDVRLVGVXSP-UHFFFAOYSA-N |
SMILES |
C=C1CCC23C1(C(=O)CC2)C(=O)CC3 |
Kanonische SMILES |
C=C1CCC23C1(C(=O)CC2)C(=O)CC3 |
Andere CAS-Nummern |
112112-58-0 |
Synonyme |
[3.3.3]Propellane-2,8-dione, 9-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
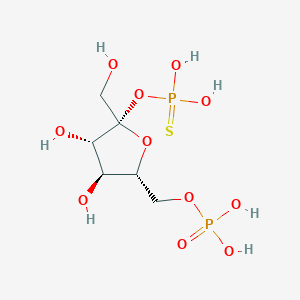
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
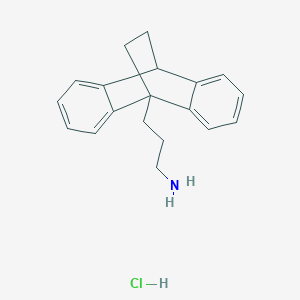
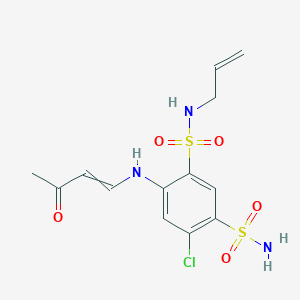
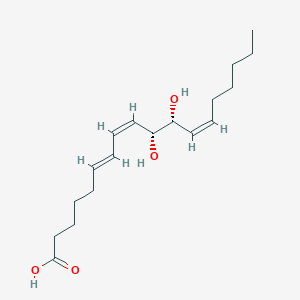
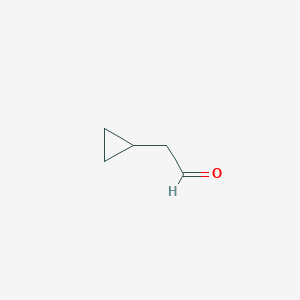
![Benz[a]anthracene-d12](/img/structure/B49388.png)
